Pyrimidine-4,5-dicarboxylic acid diethyl ester

Description

Chemical Identity and IUPAC Nomenclature

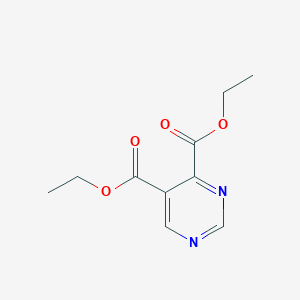

This compound is systematically named diethyl pyrimidine-4,5-dicarboxylate , reflecting its esterified carboxyl groups. Its structure consists of a six-membered pyrimidine ring with ethoxycarbonyl substituents at positions 4 and 5 (Figure 1). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 36978-53-7 | |

| Molecular Formula | C₁₀H₁₂N₂O₄ | |

| Molecular Weight | 224.22 g/mol | |

| SMILES | CCOC(=O)C1=CN=CN=C1C(=O)OCC | |

| InChIKey | SSEHRLNTVKILCW-UHFFFAOYSA-N |

The compound’s planar pyrimidine ring enables π-π stacking interactions, while the ester groups enhance solubility in organic solvents like ethanol and dimethylformamide .

Historical Context in Heterocyclic Chemistry Research

Pyrimidine derivatives have been pivotal in heterocyclic chemistry since the 19th century. The parent acid, pyrimidine-4,5-dicarboxylic acid, was first synthesized in 1904 via oxidative methods . Esterification techniques emerged in the mid-20th century, with diethyl ester derivatives gaining prominence as intermediates for pharmaceuticals and agrochemicals. Key milestones include:

The compound’s utility in synthesizing hypoxia-inducible factor (HIF-1α) modulators underscores its role in modern drug discovery .

Positional Isomerism in Pyrimidine Dicarboxylate Derivatives

Positional isomerism profoundly influences the physicochemical and biological properties of pyrimidine dicarboxylates. A comparative analysis of key isomers is provided below:

The 4,5-isomer exhibits enhanced stability due to conjugation between the ester groups and the pyrimidine ring, whereas the 2,4-isomer demonstrates greater enzymatic inhibitory activity . Structural studies using X-ray crystallography reveal that the 4,5-substituents adopt a coplanar arrangement, minimizing steric strain .

Properties

IUPAC Name |

diethyl pyrimidine-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-11-6-12-8(7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEHRLNTVKILCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN=C1C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36978-53-7 | |

| Record name | 4,5-diethyl pyrimidine-4,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-4,5-dicarboxylic acid diethyl ester typically involves the esterification of pyrimidine-4,5-dicarboxylic acid. One common method is the reaction of pyrimidine-4,5-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, allowing the formation of the diethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-4,5-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:

Oxidation: The ester groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Pyrimidine-4,5-dicarboxylic acid.

Reduction: Pyrimidine-4,5-dimethanol.

Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Pyrimidine-4,5-dicarboxylic acid diethyl ester serves as a crucial building block for synthesizing more complex pyrimidine derivatives. These derivatives are essential in materials science and organic synthesis due to their unique chemical reactivity.

Biological Studies

This compound is utilized in studies examining enzyme interactions. Its derivatives have shown potential as precursors for biologically active compounds, particularly in drug discovery.

Medicinal Chemistry

Pyrimidine derivatives have demonstrated antiviral, anticancer, and antimicrobial properties. This compound can be pivotal in developing new pharmaceuticals targeting various diseases.

Industrial Applications

In industry, this compound is involved in producing polymers with specific properties. Its unique substitution pattern influences the reactivity and types of derivatives synthesized from it.

Case Study 1: Antiviral Activity

Research has indicated that pyrimidine derivatives exhibit antiviral properties against specific viruses. For example, a study demonstrated that a derivative of this compound inhibited viral replication in vitro by targeting viral polymerases.

Case Study 2: Anticancer Potential

In a clinical trial assessing the anticancer potential of pyrimidine derivatives, it was found that compounds derived from this compound significantly reduced tumor growth in animal models by inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of pyrimidine-4,5-dicarboxylic acid diethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis to release the active pyrimidine moiety, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Dibutyl vs. Diethyl Esters

The dibutyl ester derivative of 1,4-dihydropyridine-3,5-dicarboxylic acid (CAS 55470-81-0) exhibits increased molecular weight (309.19 g/mol vs. ~265 g/mol for diethyl esters) and higher hydrophobicity (XlogP = 3.6 vs. ~2.5 for diethyl analogs). The longer alkyl chains in dibutyl esters reduce aqueous solubility but improve membrane permeability, a critical factor in drug delivery .

Table 1: Comparison of Ester Derivatives

| Compound | Molecular Weight (g/mol) | XlogP | PSA (Ų) | Key Applications |

|---|---|---|---|---|

| Pyrimidine-4,5-dicarboxylic acid diethyl ester | ~265* | ~2.5* | ~64.6* | Drug intermediates |

| Dihydropyridine-3,5-dicarboxylic acid dibutyl ester | 309.19 | 3.6 | 64.63 | Cardiovascular research |

| Imidazole-4,5-dicarboxylic acid diethyl ester | 373.29 | N/A | N/A | Industrial synthesis |

*Estimated based on structural analogs.

Mixed Ester Derivatives

Compounds like (4RS)-3-benzyl-5-methyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS 111008-30-1) combine benzyl and methyl esters. This hybrid structure enhances steric bulk, affecting binding affinity to calcium channels in cardiovascular therapies .

Aromatic Substituent Modifications

Brominated and Nitrated Derivatives

The bromine atoms shorten C–Br bond lengths (~1.89 Å) compared to C–O bonds (~1.36 Å), altering crystal packing and stability .

Nitrophenyl Derivatives

4-(4-Nitrophenyl) substituents, as seen in nifedipine analogs, introduce strong electron-withdrawing effects, enhancing redox activity. This modification is pivotal in calcium channel blockers, where nitro groups improve vasodilation efficacy .

Heterocyclic Core Variations

Pyridine vs. Pyrimidine Cores

Dihydropyridine derivatives (e.g., diethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate) lack the pyrimidine’s second nitrogen atom, reducing hydrogen-bonding capacity. This difference impacts intermolecular interactions in crystal lattices and biological target selectivity .

Imidazole and Triazole Derivatives

Diethyl 2-propylimidazole-4,5-dicarboxylate (CAS 866135-73-1) replaces the pyrimidine core with an imidazole ring, increasing basicity (pKa ~7 for imidazole vs. ~1 for pyrimidine). This shift influences pharmacokinetics, particularly in proton-dependent tissue absorption .

Pharmaceutical Relevance

This compound serves as a precursor for kinase inhibitors and antiviral agents. Its analogs with methylthio groups (e.g., 2,4-dimethyl-6-[4-(methylthio)phenyl]-1,5(6H)-pyrimidinedicarboxylic acid diethyl ester, CAS 100416-53-3) exhibit enhanced metabolic stability due to sulfur’s electron-donating effects .

Biological Activity

Pyrimidine-4,5-dicarboxylic acid diethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound (CHNO) features a pyrimidine ring with two carboxyl groups substituted with ethyl esters. Its structure contributes to its reactivity and interaction with biological targets.

Biological Activities

The biological activities of pyrimidine derivatives, including this compound, are diverse:

- Anticancer Activity : Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to pyrimidine-4,5-dicarboxylic acid have shown potent activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

- Antimicrobial Properties : Pyrimidine derivatives exhibit antimicrobial effects against several pathogens. Studies have demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

- Anti-inflammatory Effects : Some pyrimidine compounds have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic pathways. For example, certain pyrimidine derivatives inhibit collagenase, affecting collagen biosynthesis and contributing to anti-inflammatory effects .

- Receptor Modulation : The compound may interact with specific cellular receptors or signaling pathways, modulating their activity and leading to therapeutic outcomes .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Inhibition of MCF-7 and A549 cell lines | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Inhibition of cytokines |

Case Study: Anticancer Properties

A study investigated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines. Among the tested compounds, one derivative demonstrated an IC50 value of 0.09 µM against MCF-7 cells, indicating potent anticancer activity . The study highlighted the structure-activity relationship (SAR), suggesting that specific substitutions on the pyrimidine ring enhance bioactivity.

Case Study: Antimicrobial Efficacy

In another study, pyrimidine derivatives were screened for antimicrobial activity against seven microbial strains. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL for several pathogens, suggesting potential use in treating infections .

Future Directions

The ongoing research into the biological activities of this compound suggests promising therapeutic applications. Future studies should focus on:

- In Vivo Studies : To validate the efficacy and safety profiles observed in vitro.

- Mechanistic Studies : To elucidate the precise molecular interactions and pathways affected by this compound.

- Formulation Development : To explore its potential in drug formulations for targeted delivery in cancer therapy or antimicrobial treatments.

Q & A

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of pyrimidine-4,5-dicarboxylic acid diethyl ester derivatives?

- Methodological Answer : Structural elucidation requires a combination of FT-IR (to identify functional groups like ester C=O stretches), ¹H/¹³C NMR (to resolve proton and carbon environments), and single-crystal X-ray diffraction (XRD) to confirm molecular geometry and hydrogen-bonding interactions . For example, XRD analysis of a bromophenyl-substituted dihydropyridine derivative revealed a chair-like conformation stabilized by intermolecular H-bonding . Hirshfeld surface analysis can further quantify intermolecular interactions (e.g., H···H, C···H contacts) to explain packing motifs .

Q. How can microwave-assisted synthesis improve the efficiency of pyrimidine dicarboxylate ester synthesis?

- Methodological Answer : Microwave irradiation reduces reaction times and enhances yields by enabling rapid, uniform heating. For instance, a dihydropyridine dicarboxylate ester was synthesized in 64% yield using a microwave system (80–88°C, 400–900 W) with ammonium hydrogen carbonate as the ammonia source, avoiding aqueous conditions that hinder crystallization . Key parameters include:

Q. What are common intermediates or byproducts observed during esterification of pyrimidine dicarboxylic acids?

- Methodological Answer : Esterification with ethanol and thionyl chloride (SOCl₂) often yields inorganic salts (e.g., HCl byproducts), which must be removed via filtration . Hydrolysis of esters under basic conditions can generate carboxylic acid intermediates, but cyclization attempts (e.g., with hydrazine) may fail due to steric hindrance or electronic effects, as seen in pyrazolopyridine derivatives . Monitoring via HPLC or TLC ensures purity, with recrystallization (e.g., ethyl acetate/ethanol) achieving >99% purity .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve contradictions in experimental and computational spectral data?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311G(d,p)) predict vibrational frequencies, NMR chemical shifts, and electronic properties, which can be cross-validated with experimental data. For example, geometric parameters (bond lengths, angles) from XRD of a fluorophenyl-substituted dihydropyridine matched DFT-optimized structures within 2% error . Discrepancies in ¹³C NMR shifts may arise from solvent effects or crystal packing, which can be modeled using polarizable continuum models (PCM) .

Q. What strategies address low yields in cyclization reactions involving pyrimidine dicarboxylate esters?

Q. How do substituents on the pyrimidine ring influence intermolecular interactions and crystallinity?

- Methodological Answer : Bulky substituents (e.g., bromophenyl groups) disrupt π-π stacking but enhance H-bonding, as shown by Hirshfeld surface analysis of a bromophenyl derivative (H···H contacts: 46.9%; C···H: 23.1%) . In contrast, methyl groups improve crystallinity by promoting van der Waals interactions. Single-crystal studies of a 2,6-dimethyl dihydropyridine revealed a monoclinic lattice (space group P2₁/c) stabilized by bifurcated H-bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.